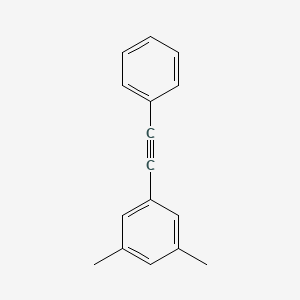

1,3-Dimethyl-5-phenylethynyl-benzene, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

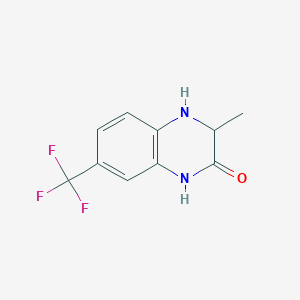

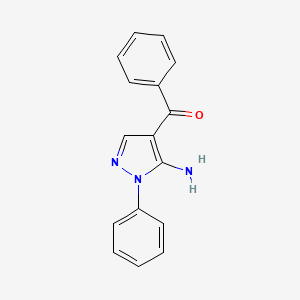

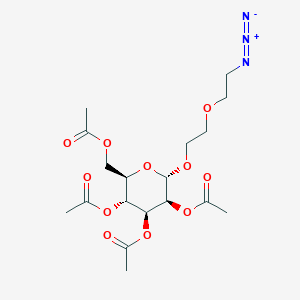

1,3-Dimethyl-5-phenylethynyl-benzene is a chemical compound with the molecular formula C16H14 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.

Synthesis Analysis

The synthesis of 1,3-Dimethyl-5-phenylethynyl-benzene and its derivatives often involves selective Sono-gashira-Hagihara coupling reactions . In a study, a series of multicoordinate 1,3,5-tris (functionalised-phenylethynyl)benzenes was synthesized, and coordination polymers were constructed from these organic linkers and copper ions in high yields .Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-5-phenylethynyl-benzene consists of a benzene ring with two methyl groups and a phenylethynyl group attached to it . The exact 3D structure can be determined using computational chemistry methods .Applications De Recherche Scientifique

DMEPB has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, dyes, optical fibers, and other materials. It has also been studied for its potential biological and medicinal applications. DMEPB has been used as a ligand in the synthesis of various peptides and proteins, as a catalyst in enzyme-catalyzed reactions, and as a substrate in biochemical reactions.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s known that similar compounds, such as phenylene ethynylene dendrimers, undergo a process called photoisomerisation . This process involves a cascade of crossings among bright electronic states, primarily mediated by rigid acetylenic stretching modes .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that the compound has a molecular weight of 20628 , which could influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dimethyl-5-phenylethynyl-benzene. For instance, the compound’s safety data sheet suggests that personal protective equipment should be used when handling the compound, and it should be stored properly to maintain its stability .

Avantages Et Limitations Des Expériences En Laboratoire

The use of DMEPB in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of applications, including the synthesis of polymers, dyes, optical fibers, and other materials. It can also be used as a ligand, a catalyst, and a substrate in biochemical reactions. Furthermore, DMEPB is relatively inexpensive and easy to obtain.

However, there are some limitations to consider when using DMEPB in laboratory experiments. It is a highly reactive compound and should be handled with caution. In addition, DMEPB can be toxic in large doses and should be used in accordance with safety guidelines.

Orientations Futures

The potential applications of DMEPB are still being explored. Possible future directions include the development of novel materials, improved methods for synthesis and purification, and the identification of new biological and medicinal applications. In addition, further research is needed to better understand the biochemical and physiological effects of DMEPB and to identify new uses for this versatile compound.

Méthodes De Synthèse

DMEPB is synthesized by a two-step reaction involving a Friedel-Crafts alkylation followed by an oxidation reaction. The Friedel-Crafts alkylation is carried out by reacting 1-methyl-3-phenylethynylbenzene with dimethylsulfate in the presence of an aluminum chloride catalyst. The oxidation reaction is then carried out by reacting the alkylated product with a mixture of hydrogen peroxide and sulfuric acid. This two-step reaction yields DMEPB in good yields.

Propriétés

IUPAC Name |

1,3-dimethyl-5-(2-phenylethynyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-13-10-14(2)12-16(11-13)9-8-15-6-4-3-5-7-15/h3-7,10-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDQGNDTXHTIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C#CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)

![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)